BENGHE Methodological & Application

Check Availability & Pricing

Application Notes: Non-radioactive Uric Acid
Uptake Assay for URAT1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: URAT1 inhibitor 2

Cat. No.: B12400852

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a
primary risk factor for gout, a painful inflammatory arthritis.[1][2] The regulation of uric acid
levels is predominantly managed by the kidneys, where approximately 90% of the urate filtered
by the glomeruli is reabsorbed into the bloodstream.[3][4] The human urate transporter 1
(URAT1), encoded by the SLC22A12 gene, is a key protein in this reabsorption process,
making it a critical therapeutic target for treating hyperuricemia and gout.[3][5][6] URAT1
inhibitors, also known as uricosurics, block this reabsorption, thereby promoting the renal
excretion of uric acid and lowering serum urate levels.[1][7] The development of potent and
selective URATL1 inhibitors is a major focus in gout therapy.[8][9]

Assay Principle

This application note describes a robust, non-radioactive cell-based assay for screening and
characterizing URATL1 inhibitors. The assay utilizes a human embryonic kidney (HEK293) cell
line stably overexpressing the human URATL1 transporter.[10] The fundamental principle
involves quantifying the uptake of unlabeled uric acid into these cells.

In the assay, URAT1-expressing cells demonstrate significantly higher intracellular uric acid
levels compared to control cells (parental HEK293 cells) after incubation with a uric acid-rich
buffer.[10][11] When a candidate URAT1 inhibitor is introduced, it competes with uric acid for
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binding to the transporter, thereby blocking its uptake. The inhibitory effect is quantified by
measuring the reduction in intracellular uric acid concentration using highly sensitive Liquid
Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][12] This method offers a
safer and more convenient alternative to traditional radioactive assays, which use substrates
like 14C-uric acid, by eliminating the risks and disposal issues associated with radioactive
materials.[12][13][14][15]
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Caption: URAT1 facilitates uric acid reabsorption from the renal tubule back into circulation.

Experimental Protocols
Materials and Reagents

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8572588/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1355507/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1355507/full
https://pubs.acs.org/doi/10.1021/acsomega.2c04543
https://pubs.acs.org/doi/pdf/10.1021/acsomega.2c04543
https://pubmed.ncbi.nlm.nih.gov/38720778/
https://www.benchchem.com/product/b12400852?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12400852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Material/Reagent

Recommended Supplier

HEK?293 cells stably expressing hURAT1

Commercially available or in-house developed

Parental HEK293 cells (for control) ATCC
Dulbecco's Modified Eagle Medium (DMEM) Gibco

Fetal Bovine Serum (FBS) Gibco
Penicillin-Streptomycin Gibco
Geneticin (G418) for selection Sigma-Aldrich
Poly-D-lysine coated 24-well or 96-well plates Corning

Uric Acid Sigma-Aldrich

Krebs-Ringer Buffer (or similar physiological
buffer)

In-house preparation or Sigma-Aldrich

Phosphate-Buffered Saline (PBS), ice-cold

Gibco

Cell Lysis Buffer (e.g., RIPA buffer)

Thermo Fisher Scientific

Acetonitrile (LC-MS grade)

Fisher Scientific

Formic Acid (LC-MS grade)

Fisher Scientific

Known URAT1 Inhibitors (e.g., Benzbromarone,

Lesinurad)

MedChemExpress, Selleck Chemicals

Experimental Workflow
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1. Seed Cells
Seed URAT1-HEK293 cells in 24-well plates.
Incubate for 24h until ~80% confluent.

2. Compound Pre-incubation
Wash cells and pre-incubate with various
concentrations of test compounds for 30 min.

3. Initiate Uric Acid Uptake
Add uric acid substrate (e.g., 750 pM)
to all wells.

l

4. Incubate
Incubate for a defined period (e.g., 30 min)
to allow for uric acid uptake.

'

5. Terminate Uptake
Rapidly wash cells 3x with ice-cold PBS
to remove extracellular uric acid.

6. Cell Lysis
Add lysis buffer to wells to release
intracellular contents.

7. Quantify Uric Acid
Analyze cell lysates using LC-MS/MS to
determine intracellular uric acid concentration.

8. Data Analysis
Calculate % inhibition and determine
IC50 values for each compound.

Click to download full resolution via product page

Caption: Step-by-step workflow for the non-radioactive URAT1 inhibitor assay.
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Detailed Cell-Based Assay Protocol

e Cell Culture and Seeding:

o Culture HEK293 cells stably expressing human URAT1 (URAT1-HEK293) in DMEM
supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate
concentration of G418 for selection.

o Seed the URAT1-HEK?293 cells into poly-D-lysine coated 24-well plates at a density of
approximately 2.5 x 105 cells per well.[10]

o Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours, or until cells
reach approximately 80-90% confluency.[10]

o Assay Procedure:

o Prepare stock solutions of test compounds and known inhibitors (e.g., benzbromarone) in
DMSO. Create a serial dilution in assay buffer (e.g., Krebs-Ringer buffer). The final DMSO
concentration should be < 0.1%.

o On the day of the assay, gently aspirate the culture medium from the wells.

o Wash the cells once with pre-warmed assay buffer.

o Add the diluted test compounds or control vehicle to the respective wells.

o Pre-incubate the plate at 37°C for 30 minutes.[10]

o Prepare a uric acid uptake solution (e.g., 750 uM uric acid in assay buffer).[10]
o Initiate the uptake by adding the uric acid solution to each well.

o Incubate the plate at 37°C for 30 minutes.[10]

o To terminate the uptake, rapidly aspirate the uptake solution and immediately wash the
cells three times with 1 mL of ice-cold PBS per well.

o Sample Preparation and Analysis:
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o After the final wash, aspirate all remaining PBS.

o Add a suitable volume of cell lysis buffer to each well and incubate on ice for 15-20
minutes.

o Collect the cell lysates and centrifuge to pellet cell debris.
o Transfer the supernatant to a new plate or vials for analysis.

o Determine the intracellular uric acid concentration using a validated LC-MS/MS method.[3]
The protein content of the lysate can be determined using a BCA assay to normalize the
uric acid uptake.[11]

o Data Analysis:

o The uric acid uptake in control cells (parental HEK293) should be subtracted from the
uptake in URAT1-HEK293 cells to determine the specific URAT1-mediated transport.[10]

o Calculate the percentage of inhibition for each compound concentration relative to the
vehicle control (0% inhibition) and a potent inhibitor control (100% inhibition).

o Plot the percentage of inhibition against the logarithm of the compound concentration.

o Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a
four-parameter logistic equation using software such as GraphPad Prism.[10]

Data Presentation: Inhibitory Potency of Known
Uricosurics

The following table summarizes the 1IC50 values of known URAT1 inhibitors, which can be used
as reference compounds to validate the assay performance.
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Compound Reported IC50 (pM) Citation(s)
Verinurad 0.025-0.29 [13][16]
Benzbromarone 0.22 - 6.88 [13][17][18]
Lesinurad 6.94 [13]
Probenecid 20.21 [14]
Dotinurad ~0.008 [8][19]
URATL1 Inhibitor 3 0.0008 [20]

Note: IC50 values can vary depending on specific assay conditions, such as substrate
concentration and cell system used.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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